N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazine core. This scaffold is characterized by a bicyclic structure comprising an imidazole ring fused with a 1,2,4-triazine ring. Key substituents include a p-tolyl group at the 8-position and a 2-methylcyclohexyl carboxamide moiety at the 3-position. Such structural features are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-13-7-9-15(10-8-13)24-11-12-25-19(27)17(22-23-20(24)25)18(26)21-16-6-4-3-5-14(16)2/h7-10,14,16H,3-6,11-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWELIXUELXKIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic synthesis One common route starts with the preparation of the imidazo[2,1-c][1,2,4]triazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps, continuous flow systems for efficient mixing and reaction control, and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the cyclohexyl or tolyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has shown promise in the development of therapeutic agents due to its structural similarity to known bioactive molecules.
1. Anticancer Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the triazine core can enhance cytotoxicity against various cancer cell lines. Specifically, compounds with p-tolyl substituents have been noted for their ability to inhibit tumor growth in preclinical models .
2. Antiviral Properties
Imidazo[2,1-c][1,2,4]triazine derivatives have been investigated for their antiviral potential. Some studies suggest that these compounds can interfere with viral replication mechanisms. The presence of the carboxamide group may contribute to enhanced interaction with viral proteins, making it a candidate for further research in antiviral drug development .
3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research has focused on its ability to inhibit serine proteases and other enzymes involved in disease pathways. Preliminary findings indicate that certain analogs may effectively reduce enzyme activity associated with pathological conditions .
Agrochemical Applications
The unique properties of N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide also extend to agricultural chemistry.
1. Pesticidal Activity
Recent studies have explored the use of this compound as a pesticide or herbicide. Its ability to disrupt biological processes in pests has been documented in laboratory settings. For example, formulations containing this compound showed effective control over certain insect populations while minimizing harm to beneficial species .
2. Plant Growth Regulation
There is emerging evidence that suggests this compound may act as a plant growth regulator. It could potentially enhance growth rates or stress resistance in crops when applied at specific concentrations . Further research is necessary to elucidate the mechanisms involved.
Material Science Applications
The stability and unique chemical properties of this compound make it suitable for various applications in material science.
1. Polymer Chemistry
This compound can be incorporated into polymer matrices to modify their mechanical and thermal properties. Its inclusion has been shown to enhance the durability and resistance of polymers under environmental stressors .
2. Nanotechnology
In nanotechnology applications, derivatives of this compound are being studied for their potential use in drug delivery systems due to their ability to form stable nanoparticles. These nanoparticles can encapsulate therapeutic agents and improve bioavailability .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The imidazo-triazine/tetrazine/pyridine cores of related compounds significantly influence their reactivity and bioactivity:
Key Observations :
- The user’s compound and IVa–IVi share carboxamide functionalization but differ in core heterocycles. The imidazo-triazine core (user’s compound) may exhibit distinct electronic properties compared to the imidazo-tetrazine (IVa–IVi) or imidazo-pyridine (1l) systems, influencing binding affinity and metabolic stability.
- The p-tolyl group in the user’s compound contrasts with the 4-nitrophenyl substituent in 1l (), which introduces electron-withdrawing effects that could alter reactivity .
Physicochemical Properties
While explicit data for the user’s compound are unavailable, inferences can be drawn from analogs:
Research Findings and Implications
- : Carboxamide derivatives (IVa–IVi) demonstrated moderate antitumor activity in preliminary screens, with substituent size and polarity correlating with potency . The user’s compound’s bulky cyclohexyl group may enhance target selectivity but reduce solubility.
- : Imidazo-pyridine derivatives like 1l showed antimicrobial activity, highlighting the role of electron-withdrawing groups in disrupting microbial enzymes .
Biological Activity
N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound belonging to the family of imidazo[2,1-c][1,2,4]triazines. These heterocyclic compounds exhibit a range of biological activities that make them of interest in pharmacological research. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a complex bicyclic structure that contributes to its biological properties. The presence of the imidazo and triazine rings is critical for its activity.
Biological Activity Overview
Imidazo[2,1-c][1,2,4]triazine derivatives have been reported to exhibit various biological activities:
- Anticancer Activity : Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Effects : Some derivatives demonstrate significant antibacterial and antifungal activity.
- Anti-inflammatory Properties : These compounds may modulate inflammatory pathways and reduce cytokine production.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell signaling pathways that promote cancer cell growth.
- DNA Interaction : It has been suggested that the compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Modulation of Receptor Activity : This compound may act on specific receptors in the body that are involved in pain and inflammation regulation.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the imidazo[2,1-c][1,2,4]triazine class:
Pharmacological Applications
Given its diverse biological activities, this compound has potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer agents.
- Infection Control : Potential use as an antibiotic or antifungal agent.
- Anti-inflammatory Treatments : Development of drugs targeting chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
